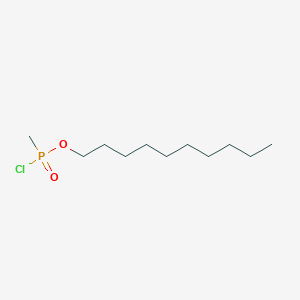
N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom of a hydrazine moiety, which is further connected to an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of N-methylhydrazine with ethylene oxide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ethylene oxide, followed by proton transfer to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, it may participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylhydrazine: A simpler analog with one methyl group attached to the hydrazine moiety.
Ethylamine: A related compound with an ethyl group attached to the amine nitrogen.
N,N-Dimethylhydrazine: A compound with two methyl groups attached to the hydrazine moiety.
Uniqueness
N-Methyl-2-(1-methylhydrazinyl)ethan-1-amine is unique due to its specific combination of a methylhydrazine moiety and an ethylamine chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
52067-72-8 |
|---|---|
Fórmula molecular |
C4H13N3 |
Peso molecular |
103.17 g/mol |
Nombre IUPAC |
2-[amino(methyl)amino]-N-methylethanamine |
InChI |
InChI=1S/C4H13N3/c1-6-3-4-7(2)5/h6H,3-5H2,1-2H3 |
Clave InChI |
QOVBVMXJGRYNOI-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


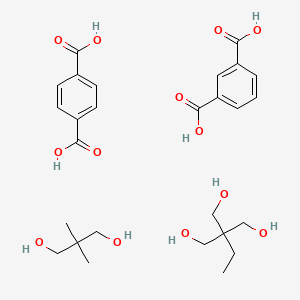
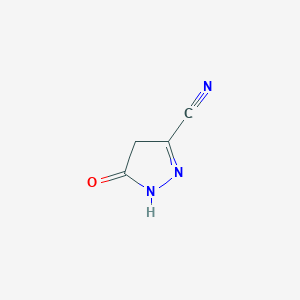
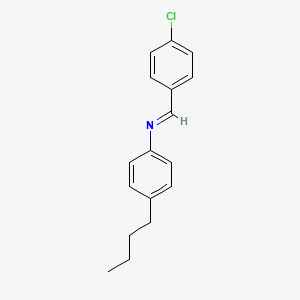
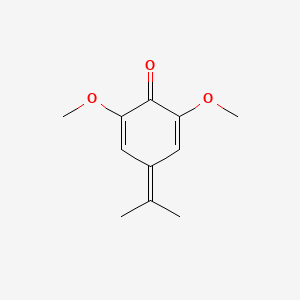
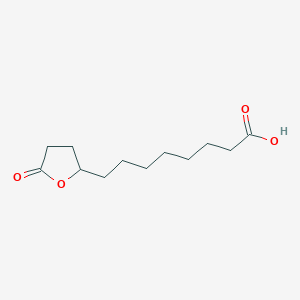
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
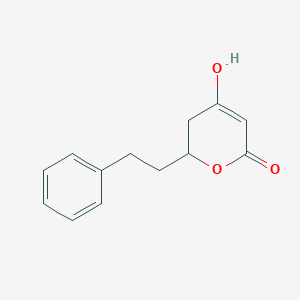

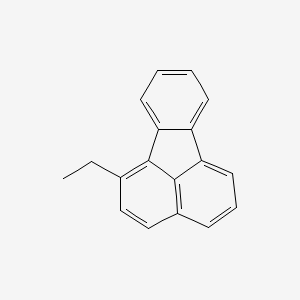
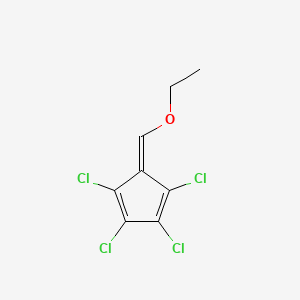
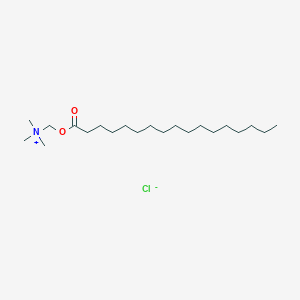
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

